Bienvenue dans la boutique en ligne BenchChem!

(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one

RIP1 kinase chiral discrimination benzoxazepinone

The (R)-enantiomer (CAS 158892-18-3) is the essential, chirally defined building block for constructing the benzoxazepinone RIP1 kinase inhibitor chemotype. Unlike the racemate or (S)-enantiomer, this pure (R)-configured amine is the direct precursor for amide coupling to generate inactive stereochemical controls (FP IC₅₀ >10 µM) and photoaffinity probes. With >300-fold potency differential versus the (S)-series, purchasing the correct enantiomer is critical for reproducible SAR and target engagement studies. Available in research quantities with ≥95% purity; bulk orders can be customized.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B8074436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C2O1)N
InChIInChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m1/s1
InChIKeyZHNDGCJXEHFSRM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one: Chiral Building Block for RIP1 Kinase Inhibitor Synthesis & Procurement


(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 158892-18-3) is an enantiopure chiral benzoxazepinone that serves as a critical amino acid building block in the synthesis of the highly potent, monoselective receptor-interacting protein 1 (RIP1) kinase inhibitor GSK′481 [1]. Identified through GSK's DNA-encoded library (DEL) screening as the benzoxazepin-4-one (BB2) component of a novel ATP-competitive, type-III kinase inhibitor chemotype, this scaffold enables RIP1 inhibition through a unique binding mode that does not engage the kinase hinge region [1][2]. The (R)-configured amine at the C-3 position is an essential chiral handle that permits downstream functionalization to generate structurally distinct, stereochemically defined RIP1 inhibitor candidates with picomolar affinities, complete monokinase selectivity profiles (>450 kinases tested), and favorable oral pharmacokinetic properties [1].

Why Generic Substitution Fails: (R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one Cannot Be Interchanged with Racemic or (S)-Configured Analogs


The benzoxazepinone chemotype exhibits a pronounced stereochemical preference for RIP1 kinase inhibition that is hard-wired into the binding-pocket architecture [1]. Direct enantiomeric comparison within the series demonstrated a >300-fold potency differential between (S)- and (R)-configured benzoxazepinones [(S)-9: FP IC50 = 32 nM; (R)-12: FP IC50 > 10,000 nM], confirming that the absolute configuration at the C-3 stereocenter dictates target engagement [1]. The (R)-enantiomer is essentially inactive in both RIP1 biochemical and cellular assays [1]. Consequently, substitution of the pure (R)-building block with the racemate (CAS 94590-46-2), the (S)-enantiomer (CAS 199613-85-9), or N-methylated variants (e.g., the GSK481 clinical candidate intermediate) introduces critical differences in downstream synthetic outcomes, target potency, and developability that cannot be remediated by simple stoichiometric adjustment. The chiral amine at C-3 is either directly derivatized to form the final amide pharmacophore (as in GSK′481) or retained as the free amine for subsequent diversification; any change in absolute configuration alters the spatial presentation of the pharmacophore and eliminates RIP1 binding [1].

Quantitative Differential Evidence: (R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one vs. Closest Analogs and In-Class Comparators


Chiral Enantiomeric Potency Cliff: (R)- vs. (S)-Configured Benzoxazepinones in RIP1 Biochemical Assays

The (R)-enantiomer ((R)-12) is completely inactive against RIP1 kinase (FP IC50 > 10,000 nM), whereas the corresponding (S)-enantiomer ((S)-9) exhibits FP IC50 = 32 ± 5.8 nM, establishing a >312-fold potency differential that defines the stereochemical requirement for target engagement [1]. This chiral cliff is recapitulated in the functional ADP-Glo biochemical assay ((S)-9: IC50 = 16 ± 14 nM; (R)-12: not determinable, >10,000 nM) and in the human U937 cellular necroptosis assay ((S)-9: IC50 = 200 ± 37 nM; (R)-12: IC50 > 10,000 nM) [1]. The racemic mixture (CAS 94590-46-2) would therefore contain approximately 50% of an inactive stereoisomer, directly compromising synthetic efficiency and confounding structure–activity relationship (SAR) interpretation [1].

RIP1 kinase chiral discrimination benzoxazepinone fluorescence polarization

Chiral Synthon Identity: (R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one as a Discrete DEL Building Block Distinct from Downstream Clinical Intermediates

In the DEL selections that identified the benzoxazepinone series, the enantiopure benzo[b][1,4]oxazepin-4-one was present as building block 2 (BB2) and was selected out of 632 amino acid building blocks, with only one specific building block (the (S)-configured benzoxazepin-4-one) being enriched [1]. The (R)-configured variant (CAS 158892-18-3) is the free amine precursor to the (R)-enantiomeric amide series (exemplified by (R)-12), which served as the critical inactive stereochemical control in the original SAR studies [1]. This is in contrast to the N-methylated (S)-configured intermediate (CAS 889460-62-2), which is specifically the building block for GSK′481 and its clinical successor GSK2982772 [1][2]. The (R)-configured free amine (CAS 158892-18-3) thus occupies a unique procurement niche: it is the enantiopure starting material for synthesis of (R)-series analogs, negative control compounds, and for scaffold-hopping campaigns where the (R)-configuration is deliberately explored [3].

DNA-encoded library building block GSK481 chemical synthesis

Downstream Monokinase Selectivity Profile: GSK′481 (Derived from this Core) vs. Necrostatin-1 and Type-II Kinase Inhibitors

The benzoxazepinone template, accessible from the (R)-3-amino building block via amide coupling, yields inhibitors that demonstrate complete monokinase selectivity for RIP1. Compound 14 (GSK′481), prepared from the (S)-configured N-methylated benzoxazepinone core, showed no inhibition of any other kinase when profiled against 318 kinases in a P33 radiolabeled assay screen and 456 kinases in a KINOMEscan competition binding assay, both at a concentration of 10 μM, representing a >7,500-fold selectivity window over the RIP1 ADP-Glo IC50 of 1.3 nM [1]. By contrast, earlier necrostatin-based RIP1 inhibitors (e.g., Nec-1) showed moderate kinase selectivity but suffered from narrow SAR and poor PK properties [1]. The earlier type-II kinase inhibitors (e.g., compound 3) possessed a range of off-target kinase activities requiring remediation during lead optimization [1]. This selectivity is a direct consequence of the unique type-III binding mode of the benzoxazepinone core, which occupies a pocket formed by the N-lobe, C-helix, and activation loop without engaging the hinge region, as confirmed by X-ray crystallography and HDX-MS [1].

kinase selectivity RIP1 GSK481 necroptosis off-target

Cellular Translation and Potency Differential: Benzoxazepinone Series vs. Necrostatin-1 in Human U937 Necroptosis

The benzoxazepinone chemotype demonstrates excellent translation from biochemical to cellular potency. Compound 14 (GSK′481), derived from the benzoxazepinone core, exhibited ADP-Glo IC50 = 1.6 ± 1.1 nM (tight-binding) and U937 cellular necroptosis IC50 = 10 ± 3.9 nM, a biochemical-to-cellular shift of only ~6-fold [1]. In contrast, necrostatin-1 (Nec-1, compound 1) exhibited ADP-Glo IC50 = 200 ± 60 nM and U937 cellular IC50 = 320 ± 120 nM, representing a ~1.6-fold weaker biochemical potency and a ~32-fold cellular potency deficit relative to GSK′481 [1]. The washout experiment further confirmed the functional advantage of the benzoxazepinone series: GSK′481 pretreatment (0.22 μM, representing 10-fold IC90), followed by extensive washing, produced sustained blockade of TNF/SMAC-mimetic/zVAD-induced RIP1 autophosphorylation at Ser166, whereas Nec-1 (3.16 μM, also 10-fold IC90) showed minimal effect after washout [1]. This differential is attributed to GSK′481's substantially longer residence time on RIP1 (estimated FP t1/2 = 64 min vs. <5 min for Nec-1) [1].

U937 cellular necroptosis RIP1 potency translation

Oral Pharmacokinetic Profile in Rodents: Benzoxazepinone Series vs. Earlier RIP1 Chemotypes (GSK′963, Necrostatins)

The benzoxazepinone series offers a critical developability advantage over prior RIP1 inhibitor chemotypes: oral systemic exposure in rodents. Unoptimized benzoxazepinone hit (S)-9, derived from the (S)-configured core, demonstrated an oral AUC of 2.2 μg·h/mL, Cmax of 810 ng/mL, and t1/2 of 2.9 h in rat at 2 mg/kg [1]. In contrast, the potent dihydropyrazole GSK′963 (compound 4) had minimal oral exposure in rodents despite high biochemical potency, limiting its utility beyond in vitro studies [1]. The necrostatin series (exemplified by Nec-1s) also suffered from poor PK properties that constrained its drug discovery development [1]. This oral PK advantage is retained in the optimized clinical candidates: the benzoxazepinone template enabled progression of GSK′481 to in vivo efficacy studies and subsequently GSK2982772 to phase 2a clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis [1][2].

oral bioavailability pharmacokinetics rodent GSK963

Species Selectivity Differential: Primate-Selective RIP1 Inhibition Engineered by the Benzoxazepinone Core

The benzoxazepinone template possesses a unique species-selectivity profile: compounds derived from this core potently inhibit primate (human, cynomolgus monkey) RIP1 but are at least 100-fold less potent against non-primate (mouse, rat) RIP1 [1]. This species selectivity was mechanistically elucidated through X-ray crystallography and site-directed mutagenesis: specific amino acid differences in the RIP1 binding pocket between primate and rodent orthologs drive differential inhibitor binding, and mutation of murine RIP1 residues to their human counterparts restores benzoxazepinone potency to primate-like levels [1]. This species selectivity is not a liability but a rationally exploitable feature: it enables the use of rodent models for safety assessment while requiring primate models for efficacy studies, and it provides a built-in mechanistic control for target engagement studies [1]. Earlier RIP1 inhibitors (e.g., GSK′963) inhibited both human and mouse RIP1 with similar potency [2], offering no such species-differentiated experimental control.

species selectivity primate RIP1 mouse RIP1 GSK481

Best Research and Industrial Application Scenarios for (R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one


Synthesis of (R)-Configured Benzoxazepinone Amide Analogs for RIP1 Stereochemical SAR Profiling

The (R)-configured free amine (CAS 158892-18-3) is the direct precursor for amide coupling with diverse carboxylic acid building blocks to generate the (R)-enantiomeric benzoxazepinone amide series. As demonstrated with compound (R)-12, these analogs serve as essential inactive stereochemical controls in RIP1 kinase assays (FP IC50 > 10,000 nM vs. (S)-enantiomer FP IC50 = 32 nM) [1]. Systematic SAR exploration across the (R)-series enables precise mapping of the chiral discrimination determinants within the RIP1 binding pocket, a structurally informed approach that guides scaffold optimization and informs computational docking models.

Preparation of Photoaffinity Labeling Probes and Chemical Biology Tools Using the Benzoxazepinone Core

The (R)-3-amino benzoxazepinone core can be derivatized to generate trifluoromethyldiazirine photoaffinity labels analogous to compounds 21 and 27, which were used to map the benzoxazepinone binding mode in RIP1 by labeling activation-loop residue Ser161 and glycine-rich-loop residue Phe28 [1]. The availability of the pure (R)-enantiomer building block enables the synthesis of enantiomerically defined photoaffinity probes for target identification, binding-site mapping via MS/MS sequencing, and HDX-MS conformational studies, supporting mode-of-action deconvolution for novel benzoxazepinone-derived chemical probes [1].

Scaffold-Hopping Campaigns from the Benzoxazepinone Core to Thio-Benzoxazepinones and Related Heterocycles

Recent scaffold-hopping studies have demonstrated that the benzoxazepinone template can be converted to thio-benzoxazepinones with retained or enhanced anti-necroptosis activity (e.g., thio-compound 11(S) EC50 = 2.8 nM; thio-compound 12(R) EC50 = 22.6 nM in HT-29 necroptosis) [2]. Notably, the thio-benzoxazepinone series exhibited reduced chiral sensitivity compared to the parent benzoxazepinones, a finding that was rationalized by ligand conformation calculations [2]. The (R)-configured benzoxazepinone building block (CAS 158892-18-3) provides the starting point for systematic exploration of such scaffold modifications, enabling comparative evaluation of chiral effects across heterocyclic series.

Negative Control Compound Synthesis for In Vivo RIP1 Target Validation Studies

Given the >100-fold species selectivity of benzoxazepinone inhibitors for primate vs. non-primate RIP1 [1], the (R)-enantiomer building block enables synthesis of inactive benzoxazepinone analogs that, when combined with the species-selective pharmacology of the (S)-series, provide a powerful dual-control experimental framework. In rodent in vivo models, where benzoxazepinones are inherently less potent due to species differences, the (R)-enantiomer-based negative control compounds can serve as an additional layer of target engagement verification, ruling out non-RIP1-mediated pharmacological effects [1].

Quote Request

Request a Quote for (R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.